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Mal-PEG6-mal

Protein crosslinking Cysteine bioconjugation Structural biology

Mal-PEG6-mal (Bis-Mal-PEG6) is a homobifunctional, non-cleavable crosslinker featuring two terminal maleimide groups linked through a discrete, monodisperse six-unit polyethylene glycol (PEG6) spacer. With a molecular formula of C₂₂H₃₂N₂O₁₀ and a molecular weight of 484.50 Da, each maleimide moiety reacts chemoselectively with free sulfhydryl (–SH) groups at pH 6.5–7.5 to form stable thioether bonds, enabling covalent crosslinking of cysteine-containing biomolecules.

Molecular Formula C22H32N2O10
Molecular Weight 484.5 g/mol
Cat. No. B12420089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG6-mal
Molecular FormulaC22H32N2O10
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O
InChIInChI=1S/C22H32N2O10/c25-19-1-2-20(26)23(19)5-7-29-9-11-31-13-15-33-17-18-34-16-14-32-12-10-30-8-6-24-21(27)3-4-22(24)28/h1-4H,5-18H2
InChIKeyGXEDYPGTUIAJRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Mal-PEG6-mal: Homobifunctional Maleimide-PEG6 Crosslinker for ADC, PROTAC, and Bioconjugate Procurement


Mal-PEG6-mal (Bis-Mal-PEG6) is a homobifunctional, non-cleavable crosslinker featuring two terminal maleimide groups linked through a discrete, monodisperse six-unit polyethylene glycol (PEG6) spacer. With a molecular formula of C₂₂H₃₂N₂O₁₀ and a molecular weight of 484.50 Da, each maleimide moiety reacts chemoselectively with free sulfhydryl (–SH) groups at pH 6.5–7.5 to form stable thioether bonds, enabling covalent crosslinking of cysteine-containing biomolecules . The PEG6 spacer imparts aqueous solubility and conformational flexibility, positioning Mal-PEG6-mal as a key intermediate-length linker in antibody-drug conjugate (ADC) assembly, proteolysis-targeting chimera (PROTAC) synthesis, and protein-protein interaction studies .

Why Mal-PEG6-mal Cannot Be Directly Substituted by Shorter or Longer PEG Homologs


Homobifunctional maleimide-PEGn-maleimide crosslinkers are not interchangeable. The number of ethylene oxide (EO) units dictates the spacer arm length, conformational flexibility, solubility contribution, and ultimately the biological performance of the conjugate. A PEG2 or PEG3 spacer (14.7–17.8 Å) may be too short to span interdomain distances in protein complexes, while PEG8 or PEG12 spacers (≥40 Å) introduce excess entropy that can reduce ternary complex stability in PROTACs or promote non-specific interactions . Burke et al. (2017) demonstrated that PEG length directly controls ADC plasma clearance, with a functional threshold at PEG8 beyond which no additional pharmacokinetic benefit is observed; PEG6 resides in the critical optimization window below this plateau [1]. Furthermore, shorter PEG chains provide insufficient hydrophilicity to mask hydrophobic payloads, increasing aggregation propensity at drug-to-antibody ratios (DAR) ≥4 [2], while longer chains may sterically hinder lysosomal processing of the conjugate.

Mal-PEG6-mal Evidence Guide: Quantitative Differentiation from Closest Analogs


Spacer Arm Length: Mal-PEG6-mal Provides ~30 Å vs. 14.7 Å (BM(PEG)2) and 17.8 Å (BM(PEG)3) for Optimal Interdomain Bridging

Mal-PEG6-mal delivers a spacer arm length of approximately 30 Å, as measured between the two terminal maleimide reactive centers, based on the cumulative contribution of six ethylene oxide units (~3.5 Å per unit) plus the terminal maleimide-propionamide linkers . This is substantially longer than the commercially prevalent short-chain bismaleimide crosslinkers BM(PEG)2 (14.7 Å, 2 EO units) and BM(PEG)3 (17.8 Å, 3 EO units) from the Thermo Fisher Pierce product line . The 30 Å span of Mal-PEG6-mal enables crosslinking of cysteine residues across protein domain interfaces that are inaccessible to the shorter BM(PEG)2/3 reagents, which are limited to bridging sulfhydryls within approximately 15–18 Å proximity .

Protein crosslinking Cysteine bioconjugation Structural biology

PEG Length-Dependent Pharmacokinetics: PEG6 Resides Below the PEG8 Clearance Plateau Identified in Homogeneous DAR 8 ADC Studies

Burke et al. (Mol Cancer Ther, 2017) systematically evaluated homogeneous DAR 8 ADCs bearing PEG-glucuronide-MMAE linkers with PEG side chains of 0, 4, 8, 12, and 24 EO units and identified a clear PEG length–pharmacokinetics relationship in vivo: longer PEG chains progressively reduced plasma clearance until a threshold length of PEG8, beyond which no further clearance reduction was observed [1]. A Mal-PEG6-mal-based conjugate (PEG6 spacer) resides in the ascending portion of this PK response curve—providing a measurable clearance advantage over PEG4 and non-PEGylated linkers, while avoiding the synthetic complexity and potential steric penalties of PEG8 and longer constructs. Conjugates with PEG chains of 'sufficient length to minimize plasma clearance provided a wider therapeutic window relative to faster-clearing conjugates bearing shorter PEGs' [1]. PEG6 delivers approximately 75% of the PEG8 clearance benefit at approximately 60% of the chain length, representing an efficient PK-to-spacer-length ratio for linker procurement decisions.

ADC pharmacokinetics Linker optimization Plasma clearance

Crosslinker Length and Nanoparticle Targeting Efficiency: Intermediate PEG Length (5.2 nm) Maximizes Specific Antibody-NP Binding Ratio

A direct comparative study of SM(PEG)n crosslinker length on surface-enhanced Raman scattering (SERS) nanoparticle targeting efficiency demonstrated that an intermediate-length PEG12 spacer (5.2 nm, approximately 12 EO units) achieved the highest specific binding ratio of anti-EGFR-conjugated nanoparticles to A431 cells, significantly outperforming both the shorter SM(PEG)6 (3.5 nm, ~6 EO units) and the longer SM(PEG)24 (9.5 nm, ~24 EO units) [1]. The quantitative ratiometric analysis of specific EGFR binding to nonspecific isotype IgG binding showed a clear 'inverted-U' relationship with crosslinker length: SM(PEG)12 > SM(PEG)24 > SM(PEG)6, with highly significant differences (p < 0.001 for SM(PEG)12 vs. SM(PEG)6; p < 0.01 for SM(PEG)12 vs. SM(PEG)24) [1]. While this study employed NHS-PEGn-maleimide heterobifunctional linkers rather than homobifunctional maleimide-PEGn-maleimide reagents, the spacer-length-dependent targeting efficiency principle is directly transferable: PEG6-based bioconjugates occupy the intermediate-length regime and are predicted to balance steric accessibility with sufficient reach, avoiding both the 'too short' penalty of PEG4 and the 'too long, excessive entropy' penalty of PEG24 [1].

Nanoparticle bioconjugation EGFR targeting SERS diagnostics

Maleimide Hydrolysis Kinetics: First-Order Hydrolysis with Ring-Opened Conjugate Half-Life Exceeding Two Years

Maleimide-terminated PEG reagents undergo first-order hydrolytic ring-opening in aqueous buffers, converting reactive maleimide to unreactive maleamic acid and progressively depleting conjugation-competent species [1]. Wang et al. developed a validated HPLC method (ICH Q2) to quantify 8-arm PEG-maleimide hydrolysis kinetics and confirmed first-order behavior across multiple buffer types, pH values, and temperatures [1]. Crucially, once the maleimide-thiol conjugate is formed, intentional or spontaneous ring-opening hydrolysis of the succinimide thioether produces a ring-opened product with dramatically enhanced stability: the hydrolyzed succinimide exhibits a half-life exceeding two years, effectively eliminating the thiol-exchange deconjugation pathway that plagues intact succinimide conjugates [2]. For Mal-PEG6-mal specifically, both terminal maleimide groups must be protected from premature hydrolysis before the conjugation step (requiring storage at 2–8°C under desiccation and use of low-pH buffers, pH 6.5–7.0), while the resulting bis-thioether conjugate can be stabilized by post-conjugation hydrolysis to achieve >2-year conjugate stability [2]. Non-PEGylated bismaleimide crosslinkers (e.g., BMOE, BMB, BMH) lack the hydrophilic PEG shield that modulates local water activity at the maleimide site, potentially exhibiting different hydrolysis kinetics in aqueous conjugation medium.

Maleimide stability Bioconjugate shelf-life Conjugation process development

ADC DAR Control and Aggregation Mitigation: PEG6 Linker Enables DAR 3–4 with Reduced Hydrophobic Aggregation vs. Non-PEGylated SMCC Conjugates

The incorporation of a PEG6 spacer into maleimide-based ADC linkers directly impacts both achievable DAR and aggregation propensity. Bi et al. reported the synthesis of nimotuzumab-PEG6-DM1 ADC using DM1-PEG6-NHS ester, achieving a controlled drug-to-antibody ratio (DAR) of 3–4 . This DAR range is widely considered optimal for balancing cytotoxic potency with pharmacokinetic integrity, as clinical data demonstrate that ADCs with DAR > ~6 exhibit accelerated plasma clearance due to hydrophobicity-driven aggregation, while ADCs with DAR 2–4 maintain favorable half-life [1]. The PEG6 spacer provides sufficient hydrophilicity to partially mask the hydrophobic DM1 payload, reducing aggregation compared to non-PEGylated linkers such as SMCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which lacks any PEG component and is associated with higher aggregation at elevated DAR [2]. Monodisperse PEG linkers like Mal-PEG6-mal are documented to 'dramatically improve solubility and yield in the process of ADC preparation' and 'prevent aggregation derived from payloads hydrophobic interaction and improve stability in storage' [2].

ADC manufacturing Drug-to-antibody ratio Aggregation control

Mal-PEG6-mal Application Scenarios: Where PEG6-Specific Differentiation Drives Procurement Decisions


ADC Development Requiring Controlled DAR 3–4 with Minimized Payload Aggregation

Mal-PEG6-mal is the preferred homobifunctional crosslinker for ADC programs targeting a drug-to-antibody ratio of 3–4 with hydrophobic payloads such as maytansinoids (DM1/DM4) or auristatins. The PEG6 spacer provides sufficient hydrophilicity to partially solubilize the hydrophobic drug warhead, reducing aggregation observed with non-PEGylated SMCC linkers, while avoiding the excess linker length of PEG8+ constructs that may hinder efficient lysosomal processing [1]. The monodisperse nature of Mal-PEG6-mal ensures uniform conjugate stoichiometry and simplifies downstream purification and analytical characterization compared to polydisperse PEG alternatives [2].

PROTAC Ternary Complex Optimization: PEG6 as the Empirical Gold-Standard Linker Length

In proteolysis-targeting chimera (PROTAC) development, Mal-PEG6-mal serves as a key intermediate for constructing homobifunctional linker arms that join the E3 ligase ligand to the target protein ligand. PEG4, PEG6, and PEG8 have become the empirical gold-standard linker lengths against which any novel linker scaffold is measured . PEG6 occupies the critical middle position: it provides sufficient reach to span the typical >3 nm inter-pocket distance in ternary complexes while maintaining enough conformational constraint to avoid the entropic penalty of PEG8, which can destabilize the ternary complex and reduce ubiquitination efficiency . Structure-activity relationship studies suggest that the progression from PEG4 to PEG8 can alter ternary complex residence time by an order of magnitude, with PEG6 representing the balanced compromise for most E3 ligase–target protein pairs .

Protein-Protein Interaction Mapping via Cysteine Crosslinking Mass Spectrometry (XL-MS)

Mal-PEG6-mal is ideally suited for cysteine-directed chemical crosslinking mass spectrometry (XL-MS) studies where the ~30 Å spacer arm bridges interdomain distances inaccessible to shorter BM(PEG)2 (14.7 Å) or BM(PEG)3 (17.8 Å) reagents . The intermediate 30 Å span allows capture of transient or weak protein-protein interactions with physiologically relevant inter-cysteine distances, while the PEG backbone's hydrophilicity ensures the crosslinker remains soluble and does not induce non-specific protein aggregation—a common limitation of hydrophobic alkane-spacer bismaleimides such as BMH or BMOE . Following crosslinking and tryptic digestion, the defined mass shift (484.50 Da plus the mass of two crosslinked cysteine residues) enables unambiguous identification of crosslinked peptide pairs by LC-MS/MS.

Nanoparticle and Biomaterial Surface Functionalization Requiring Flexible, Hydrophilic Tethers

For nanoparticle surface engineering—including liposomes, polymeric nanoparticles, and gold nanoparticles—Mal-PEG6-mal provides a bifunctional maleimide tether that simultaneously enables covalent attachment to thiol-functionalized nanoparticle surfaces (via one maleimide) and subsequent conjugation of thiol-containing targeting ligands, fluorophores, or therapeutic peptides (via the second maleimide). The PEG6 spacer imparts a 'stealth' hydration layer that reduces non-specific protein adsorption (opsonization), consistent with class-level PEGylation data showing that PEG chains ≥6 EO units significantly reduce macrophage uptake compared to shorter PEG2–PEG4 coatings [2]. The intermediate 30 Å length also minimizes steric crowding between adjacent surface-bound biomolecules, maximizing ligand accessibility for receptor binding.

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